Regiochemical Control of CB1 Affinity: N2- vs. N1-Substitution on the 4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole Scaffold
The N2-alkylated derivatives of the 4-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1,2,3-triazole scaffold demonstrate superior CB1 receptor affinity (Ki < 100 nM) compared with N1-substituted congeners (Ki < 200 nM), representing an approximately 2-fold potency advantage based on regiochemistry alone [1]. This differentiation is corroborated by an independent study showing that N2-substituted symmetrical 1,2,3-triazoles are consistently more potent CB1 antagonists than their unsymmetrical N1 counterparts [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | N2-alkylated 4-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1,2,3-triazole: Ki < 100 nM |
| Comparator Or Baseline | N1-alkylated 4-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1,2,3-triazole: Ki < 200 nM |
| Quantified Difference | Approximately 2-fold improvement in Ki threshold (N2 < 100 nM vs. N1 < 200 nM) |
| Conditions | Competitive radioligand binding assay at human CB1 receptor expressed in CHO cells |
Why This Matters
Procurement of the parental 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole scaffold enables access to the N2-alkylation pathway that delivers intrinsically higher CB1 affinity, directly influencing hit-to-lead progression efficiency.
- [1] Papudippu M, Shu H, Izenwasser S, Wade D, Gulasey G, Fournet S, Stevens ED, Lomenzo SA, Trudell ML. Regioselective synthesis and cannabinoid receptor binding affinity of N-alkylated 4,5-diaryl-1,2,3-triazoles. Medicinal Chemistry Research. 2012;21(12):4473-4484. View Source
- [2] Hou DR, Alam S, Kuan TC, Ramanathan M, Lin TP, Hung MS. 1,2,3-Triazole derivatives as new cannabinoid CB1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2009;19(3):1022-1025. View Source
